molecular formula C16H15N5O3S B10925180 4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10925180
M. Wt: 357.4 g/mol
InChI Key: UJHCEJBWXUKLMO-VCHYOVAHSA-N
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Description

4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a triazole ring, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiazine ring through cyclization reactions. Key reagents and conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors to maintain precise control over reaction parameters and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the triazole ring would produce a dihydrotriazole derivative.

Scientific Research Applications

4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-5-METHYLBENZENE: A simpler compound with a hydroxy group and a methyl group on a benzene ring.

    BENZIMIDAZOLES: A class of compounds containing a benzene ring fused to an imidazole ring, known for their biological activity.

Uniqueness

4-HYDROXY-5-{[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

6-hydroxy-5-[(E)-C-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]carbonimidoyl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C16H15N5O3S/c1-9-5-3-4-6-11(9)7-21-8-17-15(20-21)18-10(2)12-13(22)19-16(24)25-14(12)23/h3-6,8,23H,7H2,1-2H3,(H,19,22,24)/b18-10+

InChI Key

UJHCEJBWXUKLMO-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C=NC(=N2)/N=C(\C)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)N=C(C)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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